

# 4-nitro-2-thenoic acid spectral data

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## Compound of Interest

Compound Name: 4-nitrothiophene-2-carboxylic acid

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An In-depth Technical Guide to the Spectral Data of 4-nitro-2-thenoic Acid

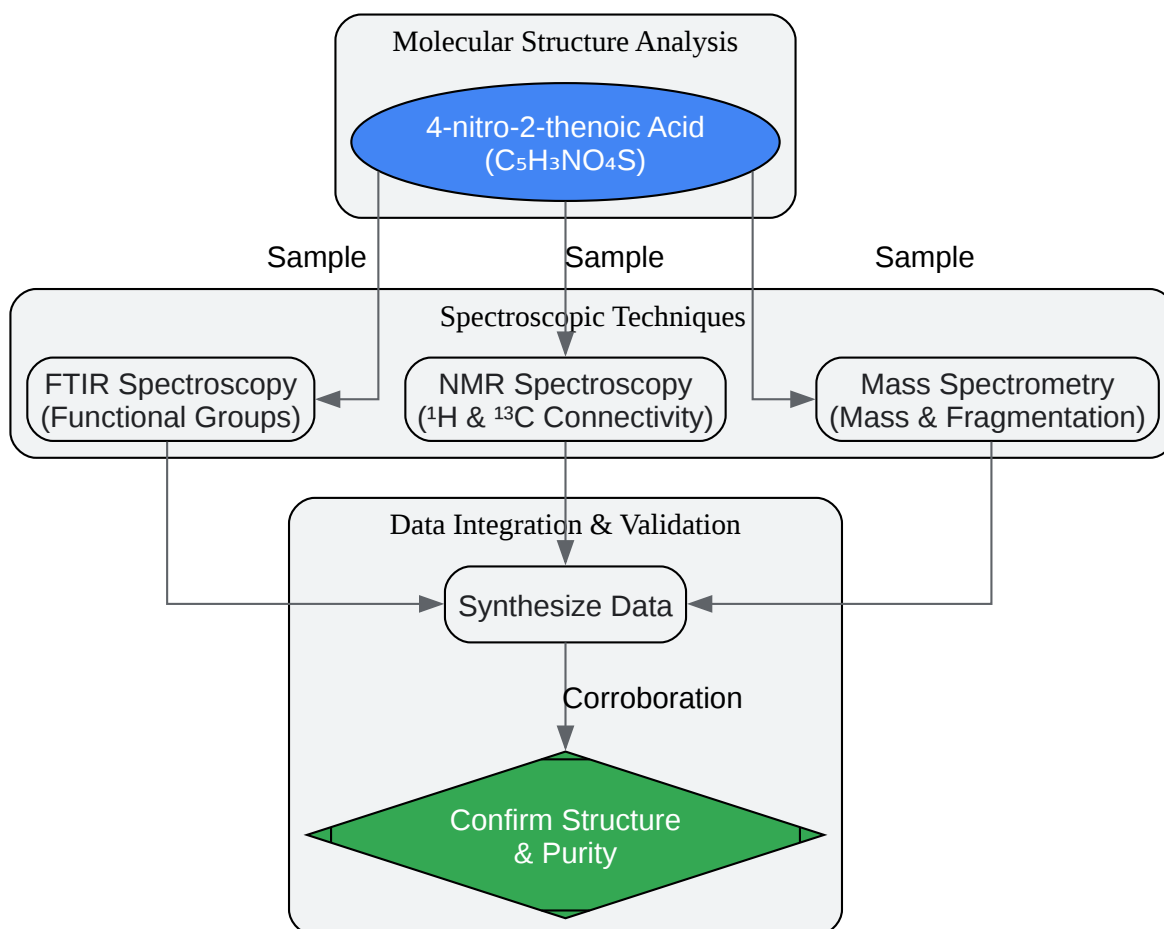
## Introduction

4-nitro-2-thenoic acid (MW: 173.15 g/mol , Formula: C<sub>5</sub>H<sub>3</sub>NO<sub>4</sub>S) is a heterocyclic compound belonging to the thiophene family.[1][2] Its structure, featuring a carboxylic acid and a nitro group on a thiophene ring, makes it a valuable building block in medicinal chemistry and materials science.[3] The electron-withdrawing nature of both substituents significantly influences the electronic properties and reactivity of the thiophene core.

Accurate structural elucidation and characterization are paramount for any research or development application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and electronic structure of the molecule. This guide offers a comprehensive analysis of the spectral data of 4-nitro-2-thenoic acid, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in fundamental principles, explaining the causal relationships between molecular structure and spectral output, to provide researchers with a practical and authoritative resource.

## Molecular Structure and Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a chemical entity like 4-nitro-2-thenoic acid. The process begins with understanding the molecular structure, which informs the interpretation of data from various spectroscopic techniques.



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Figure 1: General workflow for spectroscopic characterization.

The core of our analysis is the molecule itself, with specific atoms numbered for clarity in the subsequent discussions.

Figure 2: Structure of 4-nitro-2-thenoic acid with numbering.

## Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy is the cornerstone for identifying functional groups. The principle lies in the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate.[4] For 4-nitro-2-thenoic acid, we anticipate characteristic vibrations for the O-H of the carboxylic acid, the C=O (carbonyl) group, the N-O bonds of the nitro group, and the C-H and C=C bonds within the thiophene ring.

The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with C-H stretching signals.[5] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[4]

#### Experimental Protocol: FTIR (KBr Pellet)

- **Sample Preparation:** Mix ~1-2 mg of 4-nitro-2-thenoic acid with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[6] Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Background Scan:** Run a background scan with an empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>. [6]
- **Data Processing:** The resulting spectrum of transmittance vs. wavenumber is processed and analyzed.

#### Data Interpretation & Summary

The spectrum is dominated by features from the carboxylic acid and nitro groups. The thiophene ring vibrations are also present but may be less intense.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Bond	Expected Appearance
3300 - 2500	O-H Stretch	Carboxylic Acid O-H	Very broad, strong
~3100	C-H Stretch	Aromatic C-H	Sharp, weak (often on O-H shoulder)
1725 - 1700	C=O Stretch	Carboxylic Acid C=O	Strong, sharp
1550 - 1500	N-O Asymmetric Stretch	Nitro NO <sub>2</sub>	Strong
1350 - 1300	N-O Symmetric Stretch	Nitro NO <sub>2</sub>	Strong
1450 - 1300	C-C Stretch	Thiophene Ring	Medium
1320 - 1210	C-O Stretch	Carboxylic Acid C-O	Medium
950 - 910	O-H Bend	Carboxylic Acid O-H	Broad, medium (out-of-plane)

Table 1: Characteristic IR Absorption Frequencies for 4-nitro-2-thenoic Acid.[5][7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with non-zero spin (like <sup>1</sup>H and <sup>13</sup>C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, and the energy difference between these states corresponds to a specific radiofrequency. The precise frequency depends on the local electronic environment of each nucleus, a value reported as the chemical shift (δ) in parts per million (ppm).

For 4-nitro-2-thenoic acid, the two protons on the thiophene ring are in distinct electronic environments and are expected to appear as separate signals. The electron-withdrawing effects of the -NO<sub>2</sub> and -COOH groups will significantly deshield these protons, shifting their signals to a higher frequency (downfield) compared to unsubstituted thiophene (where protons appear around 7.0-7.3 ppm).[8][9]

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Dissolve 5-10 mg of 4-nitro-2-thenoic acid in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[10]</sup>  $\text{DMSO-d}_6$  is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observable.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as the internal reference ( $\delta = 0.00$  ppm).
- **Instrument Setup:** Insert the tube into the NMR spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to maximize homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard  $^1\text{H}$  spectrum is acquired. Key parameters include pulse angle, relaxation delay, and the number of scans.<sup>[10]</sup>
- **$^{13}\text{C}$  NMR Acquisition:** A  $^{13}\text{C}$  spectrum is acquired, which typically requires a larger number of scans due to the low natural abundance of the  $^{13}\text{C}$  isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

## Data Interpretation & Summary

**$^1\text{H}$  NMR Spectrum:** We expect two signals in the aromatic region, corresponding to H-3 and H-5. The acidic proton of the carboxyl group will appear as a very broad singlet at a high chemical shift, often  $>10$  ppm.

Proton	Expected $\delta$ (ppm)	Multiplicity	Rationale
COOH	> 10	Broad Singlet	Acidic proton, exchanges with trace water.
H-3 or H-5	8.0 - 9.0	Doublet	Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups.
H-3 or H-5	8.0 - 9.0	Doublet	Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for 4-nitro-2-thenoic Acid.

$^{13}\text{C}$  NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms. The carbonyl carbon will be the most deshielded. The carbons directly attached to or influenced by the electronegative substituents ( $-\text{COOH}$ ,  $-\text{NO}_2$ ) will also be significantly downfield.

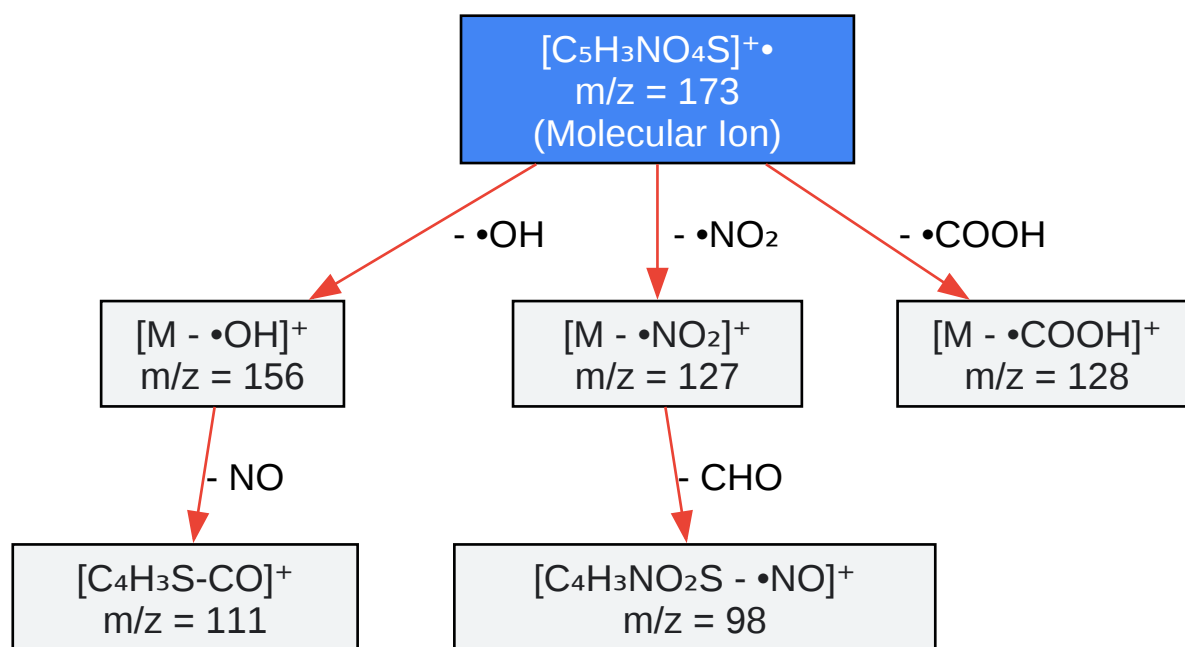
Carbon	Expected $\delta$ (ppm)	Rationale
C=O	160 - 170	Carbonyl carbon of the carboxylic acid.[11]
C-NO <sub>2</sub>	145 - 155	Aromatic carbon directly attached to the nitro group.
C-COOH	140 - 150	Aromatic carbon directly attached to the carboxylic acid group.
C-H	125 - 140	Aromatic carbon bonded to a hydrogen.
C-H	125 - 140	Aromatic carbon bonded to a hydrogen.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for 4-nitro-2-thenoic Acid.[11][12]

## Mass Spectrometry (MS)

**Expertise & Experience:** Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M<sup>+</sup>•). This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure.

For 4-nitro-2-thenoic acid, the molecular ion peak is expected at m/z = 173. The fragmentation is likely dictated by the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of O, NO, and NO<sub>2</sub>. [13] Carboxylic acids can fragment via loss of •OH (M-17) and •COOH (M-45). [14]



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Figure 3: Plausible EI fragmentation pathway for 4-nitro-2-thenoic acid.

#### Experimental Protocol: Electron Ionization (EI) GC-MS

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1  $\mu L$ ) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their  $m/z$  ratio.
- **Detection:** An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative intensity versus  $m/z$ .

#### Data Interpretation & Summary



The mass spectrum will provide the molecular weight and key structural fragments.

m/z	Proposed Fragment	Identity
173	$[C_5H_3NO_4S]^+\bullet$	Molecular Ion ( $M^+\bullet$ )
156	$[M - \bullet OH]^+$	Loss of hydroxyl radical from COOH
128	$[M - \bullet COOH]^+$	Loss of carboxyl radical
127	$[M - \bullet NO_2]^+$	Loss of nitrogen dioxide radical
111	$[C_4H_3S-CO]^+$	Thienoyl cation

Table 4: Key Ions in the Predicted Mass Spectrum of 4-nitro-2-thenoic Acid.[\[13\]](#)[\[14\]](#)

## Conclusion

The collective application of IR, NMR, and Mass Spectrometry provides a robust and unequivocal characterization of 4-nitro-2-thenoic acid. IR spectroscopy confirms the presence of the key carboxylic acid and nitro functional groups.  $^1H$  and  $^{13}C$  NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework and reveals the electronic impact of the substituents on the thiophene ring. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated spectroscopic approach ensures the structural integrity and purity of the compound, a critical requirement for its successful application in research and development.

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